1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide
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Overview
Description
1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide is an organic compound with the molecular formula C₉H₁₂ClNO₂S₂ It is characterized by the presence of a chloro group, a phenylthio group, and a methanesulfonamide moiety
Preparation Methods
The synthesis of 1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-(phenylthio)ethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The methanesulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The phenylthio group may also participate in interactions with hydrophobic pockets within target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-Chloro-N-(2-(phenylthio)ethyl)methanesulfonamide can be compared with other similar compounds such as:
1-Chloro-N-(2-(phenylthio)ethyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-Chloro-N-(2-(phenylthio)ethyl)benzamide: Contains a benzamide group, which may alter its reactivity and binding properties.
1-Chloro-N-(2-(phenylthio)ethyl)urea: Features a urea moiety, which can impact its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
51706-49-1 |
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Molecular Formula |
C9H12ClNO2S2 |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
1-chloro-N-(2-phenylsulfanylethyl)methanesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S2/c10-8-15(12,13)11-6-7-14-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
HTGACIGIBYZNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)CCl |
Origin of Product |
United States |
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